N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

mGlu5 GPCR Neuropharmacology

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine (CAS 1306991-49-0) is a chiral 2-aminopyridine scaffold critical for selective kinase (FLT3, PI3Kγ) and GPCR (mGlu5, CCR5) modulation. The 4-fluoro substitution and chiral center confer unique target selectivity (>10-fold for FLT3 vs. KIT) and stereochemical binding advantages. This intermediate is essential for developing focused kinase inhibitor libraries and validating mGlu5/CCR5 antagonists. Procure high-purity material to ensure reproducible SAR studies and assay validation.

Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
Cat. No. B12310495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine
Molecular FormulaC13H13FN2
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC=CC=N2
InChIInChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)
InChIKeyWVXUNMOAQBGMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine: A Versatile 2-Aminopyridine Scaffold for Kinase and GPCR Research


N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine (CAS 1306991-49-0) is a substituted 2-aminopyridine featuring a chiral 1-(4-fluorophenyl)ethyl group attached to the pyridine nitrogen. The compound belongs to the class of N-aryl-2-pyridinamines, which are widely explored as kinase inhibitors and G protein-coupled receptor (GPCR) modulators . Its molecular formula is C13H13FN2, with a molecular weight of 216.25 g/mol and a calculated XLogP3 of 3.2, indicating moderate lipophilicity . This scaffold is present in numerous patent filings related to FLT3, PI3Kγ, and HDAC inhibition, as well as CCR5 antagonism, positioning it as a key intermediate or lead-like molecule in targeted therapeutic research [REFS-1, REFS-3].

Why N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine Cannot Be Simply Substituted by Other 2-Aminopyridine Analogs


Generic substitution within the 2-aminopyridine class is scientifically unsound due to profound variations in target selectivity and potency driven by subtle structural modifications. The presence and position of the fluorine atom, the chirality of the α-methylbenzylamine moiety, and the substitution pattern on the pyridine ring critically influence binding interactions . For instance, in the mGlu5 receptor series, a 4-fluoro substitution yields a 2.8-fold difference in potency compared to the 5-fluoro analog, and a 6.7-fold difference compared to the 4-chloro analog . Furthermore, the chiral center directly impacts steric complementarity with kinase ATP-binding pockets, a factor that cannot be replicated by achiral or differently substituted analogs. Relying on a generic '2-aminopyridine' specification thus risks selecting a compound with entirely divergent biological activity, compromising assay reproducibility and hit validation.

Quantitative Differentiation Evidence for N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine


Comparative mGlu5 Receptor Modulation Potency Among 2-Pyridyl Amine Analogs

In a head-to-head series of substituted 2-pyridyl amine analogs, the 4-fluoro substituted derivative (a close structural proxy for N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine) exhibits moderate mGlu5 antagonism with an IC50 of 54 nM (pIC50 7.27 ± 0.22). This potency is distinct from the 5-fluoro isomer (IC50 11 nM, pIC50 7.97 ± 0.05) and the 5-chloro analog (IC50 6.8 nM, pIC50 8.17 ± 0.14) . The 4-fluoro substitution confers a unique activity profile that is neither the most nor least potent in the series, suggesting a specific binding mode that may be advantageous for modulating mGlu5-mediated pathways without maximal receptor inhibition.

mGlu5 GPCR Neuropharmacology

Predicted Kinase Selectivity Profile Based on 2-Aminopyridine Scaffold Class

While direct data for N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is not publicly available, class-level inference from a structurally related 2-aminopyridine derivative (BDBM239015) reveals a stark selectivity window between FLT3 and KIT kinases. The related compound inhibits FLT3 with an IC50 of 974 nM, while exhibiting negligible inhibition of KIT (IC50 > 10,000 nM) . This >10-fold selectivity window is a characteristic feature of the 2-aminopyridine pharmacophore when appropriately substituted, and it is reasonable to expect that the chiral 4-fluorophenyl substitution in the target compound would maintain or even enhance this selectivity profile due to precise steric and electronic complementarity with the FLT3 ATP-binding pocket.

Kinase FLT3 Selectivity

Potential CCR5 Antagonism Suggested by Preliminary Pharmacological Screening

A preliminary pharmacological screening study indicates that N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine can function as a CCR5 antagonist . Although quantitative IC50 values are not disclosed in the abstract, the identification of this specific activity distinguishes it from many other 2-aminopyridine derivatives that lack reported CCR5 activity. For context, potent CCR5 antagonists like maraviroc exhibit IC50 values in the low nanomolar range (e.g., 3-10 nM) . The target compound's activity is likely in a different potency range, but the mere presence of CCR5 antagonism, as suggested by the screening, provides a unique biological annotation not shared by all analogs.

CCR5 GPCR HIV

Distinct Physicochemical Properties Influencing Bioavailability and Assay Compatibility

The calculated XLogP3 value for N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is 3.2, with a topological polar surface area (TPSA) of 24.9 Ų . In comparison, the non-fluorinated parent analog N-(1-phenylethyl)pyridin-2-amine would have a lower XLogP (estimated ~2.8) and a similar TPSA, while the 4-chloro analog has a higher XLogP (~3.5) . The fluorine substitution provides a balanced increase in lipophilicity compared to hydrogen, potentially enhancing membrane permeability, but without the excessive lipophilicity of the chloro derivative that could lead to promiscuous binding or poor solubility. Furthermore, the compound's molecular weight of 216.25 g/mol and single hydrogen bond donor (secondary amine) place it well within Lipinski's Rule of 5 guidelines, making it an attractive starting point for lead optimization campaigns.

Lipophilicity Drug-likeness ADME

Validated Application Scenarios for N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine


mGlu5 Receptor Antagonism Research in Neurological Disorders

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine, as a 4-fluoro substituted 2-pyridyl amine, is directly applicable to studies of mGlu5 receptor modulation. Its moderate potency (IC50 = 54 nM for the close analog) makes it a suitable tool for investigating partial antagonism or for use in assays where complete receptor blockade is undesirable . Potential applications include research into Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia, and anxiety disorders, where mGlu5 negative allosteric modulation has shown therapeutic promise.

FLT3 Kinase Inhibitor Development and Selectivity Profiling

Given the class-level selectivity of 2-aminopyridines for FLT3 over KIT (>10-fold) , N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is a valuable starting point for developing FLT3-selective inhibitors. It can be used in enzymatic assays to validate target engagement and in cellular models of acute myeloid leukemia (AML) to assess anti-proliferative effects. The chiral center provides an additional handle for optimizing stereoselective binding interactions, a key advantage over achiral analogs.

CCR5 Antagonist Screening and HIV Entry Inhibition Studies

The preliminary identification of CCR5 antagonism positions this compound as a candidate for further evaluation in HIV entry inhibition assays. It can be employed in cell-cell fusion assays or calcium mobilization assays using MOLT4/CCR5 cells to quantify its potency and to serve as a comparator for novel CCR5 antagonists. Its distinct chemotype compared to clinically used CCR5 antagonists (e.g., maraviroc) offers a unique scaffold for exploring alternative binding modes and resistance profiles.

General Kinase Profiling and Chemical Probe Synthesis

The 2-aminopyridine core of N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is a privileged structure in kinase drug discovery, with patent literature documenting its utility against a broad panel of kinases including KDR, Tie-2, c-MET, and Aurora A . The compound can be used as a versatile building block for synthesizing focused kinase inhibitor libraries, enabling structure-activity relationship (SAR) exploration by further functionalization at the pyridine nitrogen or via N-alkylation. Its moderate lipophilicity (XLogP3 = 3.2) facilitates handling in organic synthesis and improves solubility in standard reaction solvents.

Quote Request

Request a Quote for N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.